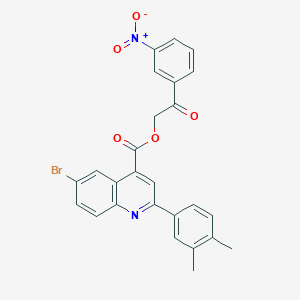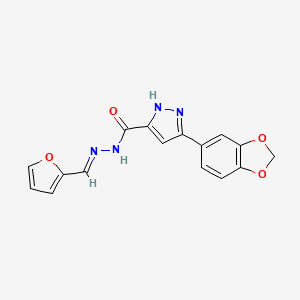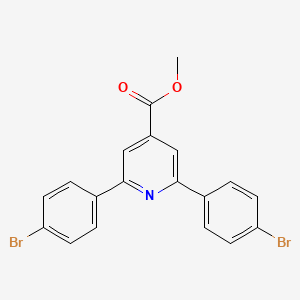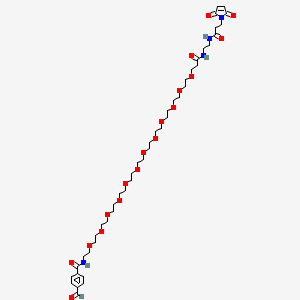
3,3'-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a phenylene bridge connecting two pyrazole rings, each substituted with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” typically involves the condensation of hydrazine derivatives with diketones or their equivalents. A common method might include:
Starting Materials: Phenylhydrazine, 1,4-phenylenediamine, and a diketone.
Reaction Conditions: The reaction is usually carried out in an acidic or basic medium, often with the aid of a catalyst such as acetic acid or sulfuric acid.
Procedure: The reactants are mixed and heated under reflux conditions to facilitate the formation of the pyrazole rings.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups or the pyrazole rings.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl groups or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: It could be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biology and Medicine
Pharmacology: Pyrazole derivatives are known for their biological activity, including anti-inflammatory, analgesic, and antimicrobial properties. This compound might be investigated for similar activities.
Biochemistry: It could be used as a probe or inhibitor in enzymatic studies.
Industry
Dyes and Pigments: The compound might be used in the synthesis of dyes or pigments due to its aromatic structure.
Agriculture: It could be explored as a potential agrochemical, such as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action would depend on the specific application. In pharmacology, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The phenyl and pyrazole rings could participate in π-π interactions or hydrogen bonding with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.
3,3’-(1,4-Phenylene)bis(1H-pyrazol-5(4H)-one): A related compound lacking the phenyl substitution.
Uniqueness
“3,3’-(1,4-Phenylene)bis(1-phenyl-1H-pyrazol-5(4H)-one)” is unique due to its specific substitution pattern and the presence of a phenylene bridge, which might confer distinct electronic and steric properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C24H18N4O2 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
5-[4-(5-oxo-1-phenyl-4H-pyrazol-3-yl)phenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C24H18N4O2/c29-23-15-21(25-27(23)19-7-3-1-4-8-19)17-11-13-18(14-12-17)22-16-24(30)28(26-22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI-Schlüssel |
LLQMKCRPIDNXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)C4=NN(C(=O)C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045679.png)



![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)


![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
